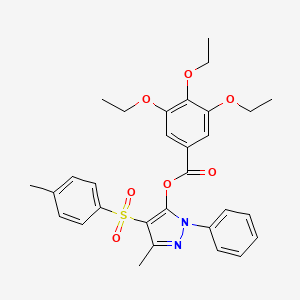

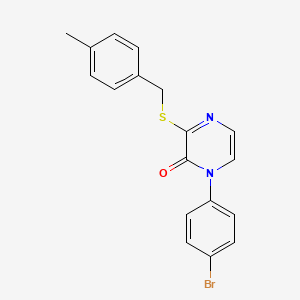

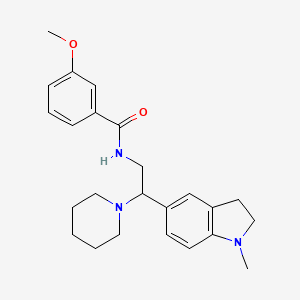

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound composed of an isoindoline and piperazine ring, with a nitrile group attached to the nitrogen atom of the piperazine ring. The compound has been found to have a wide range of applications, including as a chemical reagent, a catalyst, and a potential therapeutic agent.

Scientific Research Applications

Novel Class of Isoindolinones

A study by Opatz and Ferenc (2004) discovered that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a novel class of isoindolinones, originating from the condensation of 2-carboxybenzaldehyde with the amine and two molecules of hydrogen cyanide (Opatz & Ferenc, 2004).

Heterocyclic Substance Synthesis

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) utilized 2-arylhdrazononitriles as key synthons for the preparation of a wide variety of new, uniquely substituted heterocyclic substances. This effort demonstrated promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anticancer Activity

Metwally, Abdelrazek, and Eldaly (2016) focused on synthesizing new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, with the starting compound reacting to produce thiazole derivatives. This research evaluated the anticancer activity of the newly synthesized compounds (Metwally, Abdelrazek, & Eldaly, 2016).

5-Lipoxygenase Inhibition

Landwehr et al. (2006) designed a series of novel 2-amino-5-hydroxyindoles that potently inhibited human recombinant 5-lipoxygenase as well as 5-LO in polymorphonuclear leukocytes. These compounds have potential for treating inflammatory and allergic diseases, atherosclerosis, and cancer (Landwehr et al., 2006).

Antibacterial Agents

Khalil, Berghot, and Gouda (2010) synthesized new N-substituted imide derivatives and evaluated them as potential antibacterial agents. Their work contributed to understanding the relationship between the structural features of these compounds and their biological activities (Khalil, Berghot, & Gouda, 2010).

properties

IUPAC Name |

(2E)-2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-2-21-7-9-22(10-8-21)17(23)14(11-18)15-12-5-3-4-6-13(12)16(19)20-15/h3-6H,2,7-10H2,1H3,(H2,19,20)/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRCQUADBZJCAS-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C(=O)/C(=C/2\C3=CC=CC=C3C(=N2)N)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2418025.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)